Cas no 304-43-8 (4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[([1,1'-biphenyl]-2-ylcarbonyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-)

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[([1,1'-biphenyl]-2-ylcarbonyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- structure
304-43-8 structure
Product Name:4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[([1,1'-biphenyl]-2-ylcarbonyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
CAS-nummer:304-43-8
MF:C21H20N2O4S
MW:396.459504127502
CID:311207
PubChem ID:120650
Update Time:2025-04-19

4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[([1,1'-biphenyl]-2-ylcarbonyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylicacid, 6-[([1,1'-biphenyl]-2-ylcarbonyl)amino]-3,3-dimethyl-7-oxo-, (2S,5R,6R)-
    • (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylbenzoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
    • (2S-(2alpha,5alpha,6beta))-6-((1,1'-Biphenyl)-2-ylformamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid
    • (2S,5R,6R)-6-[(biphenyl-2-ylcarbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-aza
    • 2-Biphenylpenicillin
    • 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1,1'-biphenyl)-2-ylcarbonyl)amino)-3,3-dimethyl-7-oxo-, (2S-(2-alpha,5-alpha,6-beta))-
    • Ancillin
    • Biphenicillin
    • BRN 0965361
    • Diphenicillin
    • SKF 12141
    • 304-43-8
    • EINECS 206-154-7
    • DTXSID50184480
    • Inchi: 1S/C21H20N2O4S/c1-21(2)16(20(26)27)23-18(25)15(19(23)28-21)22-17(24)14-11-7-6-10-13(14)12-8-4-3-5-9-12/h3-11,15-16,19H,1-2H3,(H,22,24)(H,26,27)/t15-,16+,19-/m1/s1
    • InChI-sleutel: BBQSZMJQBZBHAO-JTDSTZFVSA-N
    • LACHT: S1C(C)(C)[C@H](C(=O)O)N2C([C@H]([C@@H]12)NC(C1=CC=CC=C1C1C=CC=CC=1)=O)=O

Berekende eigenschappen

  • Exacte massa: 396.114
  • Monoisotopische massa: 396.114
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 28
  • Aantal draaibare bindingen: 4
  • Complexiteit: 661
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.5
  • Topologisch pooloppervlak: 112Ų

Experimentele eigenschappen

  • Dichtheid: 1.2270 (rough estimate)
  • Kookpunt: 694.6°Cat760mmHg
  • Vlampunt: 373.9°C
  • Brekindex: 1.6930 (estimate)
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